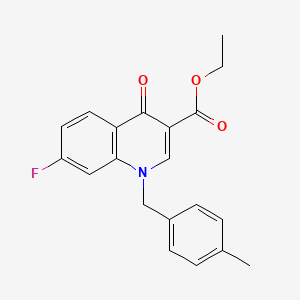
Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate” is a chemical compound with the molecular formula C18H16FN3O2 . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate”, involves various synthetic approaches and structural modifications . These include incorporating substituents into different positions or by means of annelation . Improved synthetic procedures have been applied to obtain similar compounds .Molecular Structure Analysis
The molecular structure of “Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate” is characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains functional groups such as a carboxylate ester and a fluoro substituent .Chemical Reactions Analysis
The chemical reactions involving “Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate” and similar compounds are diverse and depend on the specific conditions and reagents used . These reactions can lead to a wide variety of structural modifications, enhancing the compound’s biological activity .Scientific Research Applications
Fluorescence Applications in Biochemistry and Medicine
Quinoline derivatives are recognized for their efficiency as fluorophores. These compounds are extensively utilized in studying biological systems due to their sensitivity and selectivity. The fluorescence properties make them valuable in applications ranging from DNA fluorophores to potential antioxidants and radioprotectors. This aspect underscores the compound's relevance in biochemistry and medicine for elucidating complex biological processes and as candidates for radioprotective agents (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Drug Development
The synthesis pathways for creating ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate structures, crucial in several drug compounds, have been explored to enhance drug development processes. Such compounds are prepared through reactions involving β-ketoesters, showcasing the synthetic versatility and pharmaceutical potential of quinoline derivatives in generating drug compounds with significant yields (Bunce, Lee, & Grant, 2011).
Antimicrobial and Antitubercular Properties
Quinoline derivatives exhibit promising antimicrobial and antitubercular activities. Research into pyrrolo[1,2-a]quinoline derivatives has shown significant anti-tuberculosis (TB) activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of quinoline derivatives in addressing challenging infectious diseases, supported by molecular docking studies that suggest favorable interactions with target proteins (Venugopala et al., 2020).
Antibacterial Quinolones
The study of structure-activity relationships in quinolone derivatives has led to the identification of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research stream underscores the importance of quinoline derivatives in developing new antibacterial agents, offering alternatives to existing antibiotics and addressing the challenge of antibiotic resistance (Koga et al., 1980).
Optical Characterizations for Photodiode Applications
In materials science, quinoline derivatives have been explored for their optical properties, contributing to advancements in photodiode technology. The synthesis and characterization of novel quinolone carboxylate moieties have revealed unique optical behaviors, enabling their application in designing and manufacturing organic photodiodes. This research demonstrates the compound's potential in electronic and optoelectronic devices, highlighting its versatility beyond biomedical applications (Elkanzi et al., 2020).
Mechanism of Action
While the specific mechanism of action for “Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate” is not mentioned in the retrieved data, quinoline derivatives are known for their broad spectrum of biological activities . For instance, fluoroquinolones, a class of quinoline derivatives, exhibit antibacterial activity by inhibiting bacterial DNA-gyrase .
Future Directions
The future directions in the study of “Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate” and similar compounds could involve further exploration of their synthesis, structural modifications, and biological activities . This could lead to the development of new drugs with enhanced properties and efficacy .
properties
IUPAC Name |
ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCTVEQXPSJDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)
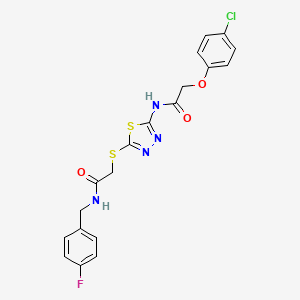

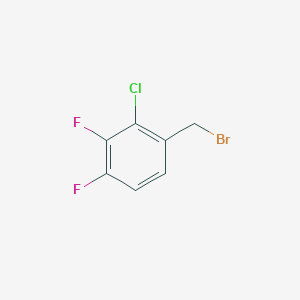
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane](/img/structure/B2953638.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
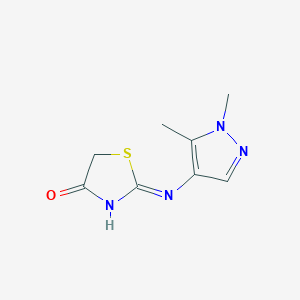
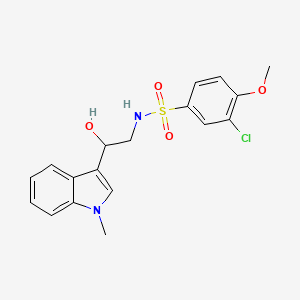
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)
![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)
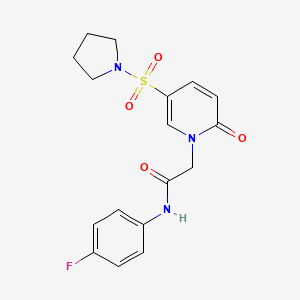
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)